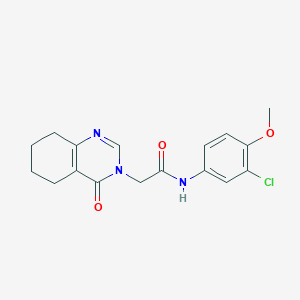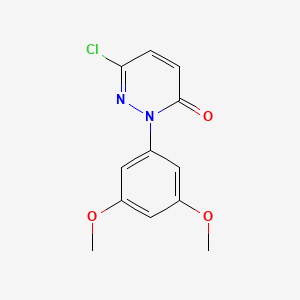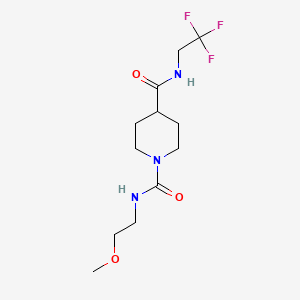![molecular formula C17H22ClN3O B2985646 2-[[1-(3-Chlorophenyl)cyclopropyl]amino]-N-(2-cyano-3-methylbutan-2-yl)acetamide CAS No. 1645531-06-1](/img/structure/B2985646.png)
2-[[1-(3-Chlorophenyl)cyclopropyl]amino]-N-(2-cyano-3-methylbutan-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[1-(3-Chlorophenyl)cyclopropyl]amino]-N-(2-cyano-3-methylbutan-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as CP-945,598, and it belongs to a class of compounds known as cyclopropylamines.
作用機序
CP-945,598 acts as a selective antagonist of the CB1 receptor. It binds to the receptor and prevents the activation of downstream signaling pathways. This results in the inhibition of the effects of endocannabinoids such as anandamide and 2-arachidonoylglycerol. The inhibition of CB1 receptor signaling has been shown to result in the reduction of food intake, improvement in mood, and reduction of pain sensation.
Biochemical and Physiological Effects:
CP-945,598 has been shown to have significant effects on the biochemical and physiological processes in the body. The inhibition of CB1 receptor signaling results in the reduction of food intake, which makes it a potential therapeutic agent for the treatment of obesity. Additionally, the reduction of CB1 receptor signaling has been shown to improve mood and reduce pain sensation, making CP-945,598 a potential therapeutic agent for the treatment of depression and chronic pain.
実験室実験の利点と制限
CP-945,598 has several advantages for lab experiments. It is a selective antagonist of the CB1 receptor, which makes it a valuable tool for studying the role of the CB1 receptor in various physiological processes. Additionally, CP-945,598 has been shown to have high affinity and selectivity for the CB1 receptor, which makes it a potent and effective tool for studying the effects of CB1 receptor inhibition.
However, there are also limitations to the use of CP-945,598 in lab experiments. One major limitation is that it is a chemical compound, which means that it may have potential toxic effects on cells and tissues. Additionally, the effects of CP-945,598 may be influenced by other factors such as the presence of other compounds or the experimental conditions.
将来の方向性
There are several future directions for the study of CP-945,598. One potential direction is the development of new compounds that are more potent and selective than CP-945,598. Additionally, further studies are needed to understand the long-term effects of CB1 receptor inhibition and the potential side effects of CP-945,598. Finally, there is a need for further studies to understand the potential therapeutic applications of CP-945,598 in the treatment of obesity, depression, and chronic pain.
合成法
The synthesis method of CP-945,598 involves the reaction of 3-chlorophenylcyclopropylamine with 2-cyano-3-methylbutan-2-yl chloroacetate. The reaction is carried out in the presence of a base and a solvent such as N,N-dimethylformamide (DMF). The resulting product is then purified using chromatography techniques to obtain CP-945,598 in its pure form.
科学的研究の応用
CP-945,598 has been extensively studied for its potential therapeutic applications. It is known to act as a selective antagonist of the cannabinoid receptor type 1 (CB1). This receptor is known to play a significant role in the regulation of appetite, mood, and pain sensation. CP-945,598 has been shown to have potential therapeutic applications in the treatment of obesity, depression, and chronic pain.
特性
IUPAC Name |
2-[[1-(3-chlorophenyl)cyclopropyl]amino]-N-(2-cyano-3-methylbutan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O/c1-12(2)16(3,11-19)21-15(22)10-20-17(7-8-17)13-5-4-6-14(18)9-13/h4-6,9,12,20H,7-8,10H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTABGXABLMZPIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CNC1(CC1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[1-(3-Chlorophenyl)cyclopropyl]amino]-N-(2-cyano-3-methylbutan-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

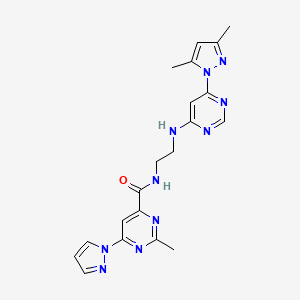

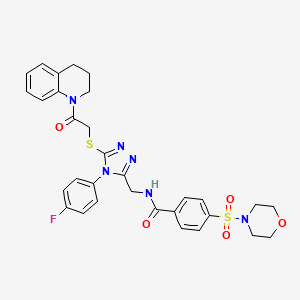
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2985572.png)
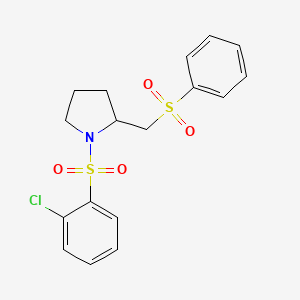
![2-chloro-N-[4-(difluoromethoxy)-2-methylphenyl]acetamide](/img/structure/B2985574.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2985575.png)

![3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride](/img/structure/B2985578.png)
![N-(2,4-dimethoxyphenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2985579.png)
